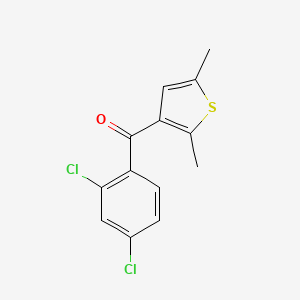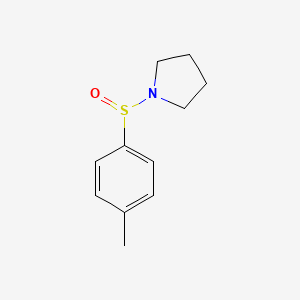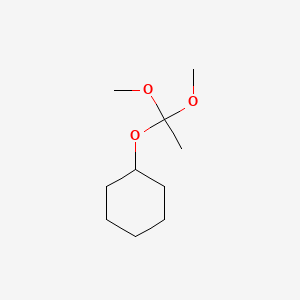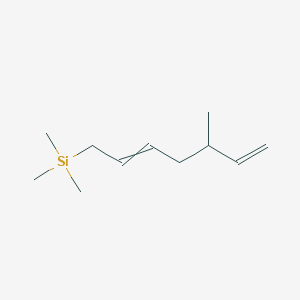
Methyl 4-(dimethylamino)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound with a chemical structure characterized by a central aromatic benzene ring that contains a nitrogen atom bonded to two methyl groups (-CH3) and a sulfonate group (-SO3). This compound is commonly known for its use in various industrial and scientific applications, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with sulfur trioxide or chlorosulfonic acid, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a base such as sodium hydroxide to neutralize the acidic by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced sulfonic acid forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(dimethylamino)benzene-1-sulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of Methyl 4-(dimethylamino)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s aromatic ring also allows for electrophilic and nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Methyl benzenesulfonate: Similar in structure but lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Methyl 4-aminobenzenesulfonate: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.
Methyl 4-nitrobenzenesulfonate: Contains a nitro group, which significantly alters its chemical properties and reactivity compared to Methyl 4-(dimethylamino)benzene-1-sulfonate.
Uniqueness: this compound is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for a wider range of chemical reactions and applications compared to its similar counterparts.
Propriétés
Numéro CAS |
57270-54-9 |
|---|---|
Formule moléculaire |
C9H13NO3S |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
methyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)8-4-6-9(7-5-8)14(11,12)13-3/h4-7H,1-3H3 |
Clé InChI |
RNQAAVNGCJFEJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)S(=O)(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


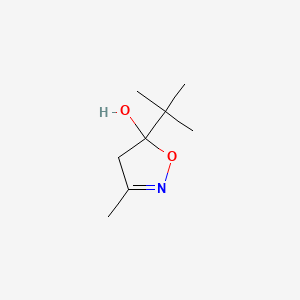
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

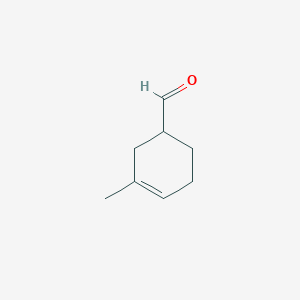

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
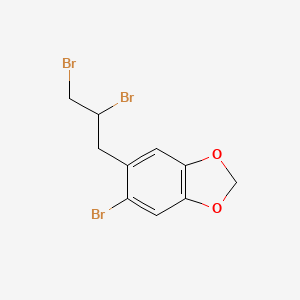
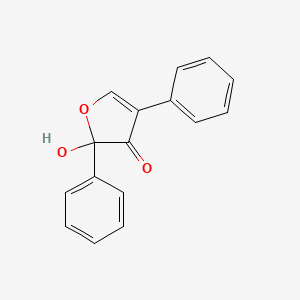
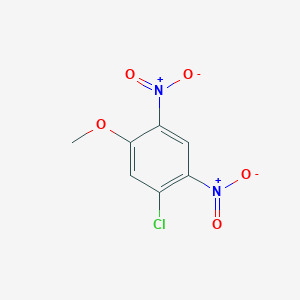
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
